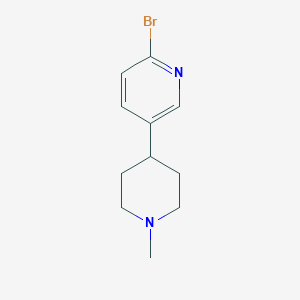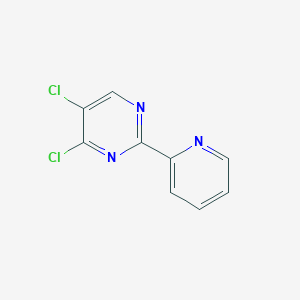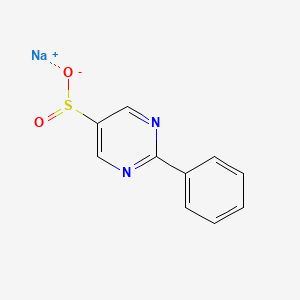
Methyl 2-(4-chlorophenyl)-4-cyclopropylthiazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(4-chlorophenyl)-4-cyclopropylthiazole-5-carboxylate is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a chlorophenyl group, a cyclopropyl group, and a carboxylate ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-chlorophenyl)-4-cyclopropylthiazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzaldehyde with cyclopropylamine to form an intermediate Schiff base, which is then cyclized with a thioamide to yield the thiazole ring. The final step involves esterification with methanol to produce the desired carboxylate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets stringent quality standards.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(4-chlorophenyl)-4-cyclopropylthiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the thiazole ring to a dihydrothiazole.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or dihydrothiazoles.
Substitution: Various substituted derivatives on the chlorophenyl ring.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown promise in biological assays, potentially acting as an inhibitor or modulator of specific enzymes or receptors.
Medicine: Research is ongoing to evaluate its potential as a therapeutic agent, particularly in the treatment of diseases where thiazole derivatives have shown efficacy.
Industry: The compound’s unique structural features make it a candidate for use in the development of new materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of Methyl 2-(4-chlorophenyl)-4-cyclopropylthiazole-5-carboxylate is not fully elucidated, but it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions. The presence of the chlorophenyl and cyclopropyl groups may enhance its binding affinity and specificity. The thiazole ring can participate in hydrogen bonding and π-π interactions, contributing to its overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline
- 2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline
- 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester
Uniqueness
Methyl 2-(4-chlorophenyl)-4-cyclopropylthiazole-5-carboxylate stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The cyclopropyl group, in particular, imparts rigidity to the molecule, potentially enhancing its binding interactions with molecular targets. Additionally, the thiazole ring is known for its versatility in medicinal chemistry, making this compound a valuable scaffold for drug development.
Propriétés
Formule moléculaire |
C14H12ClNO2S |
|---|---|
Poids moléculaire |
293.8 g/mol |
Nom IUPAC |
methyl 2-(4-chlorophenyl)-4-cyclopropyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C14H12ClNO2S/c1-18-14(17)12-11(8-2-3-8)16-13(19-12)9-4-6-10(15)7-5-9/h4-8H,2-3H2,1H3 |
Clé InChI |
ZJFMROAYRWWJLQ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(N=C(S1)C2=CC=C(C=C2)Cl)C3CC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Bromo-1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12956740.png)
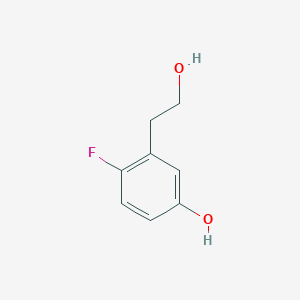
![tert-Butyl 2-bromo-6,6-dimethyl-4-oxo-4,6-dihydro-5H-thieno[2,3-c]pyrrole-5-carboxylate](/img/structure/B12956750.png)
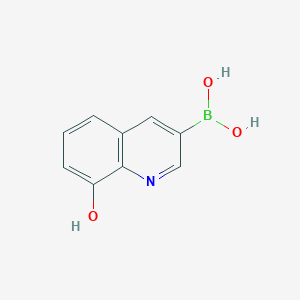
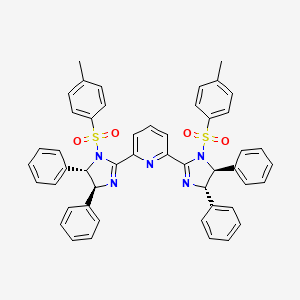
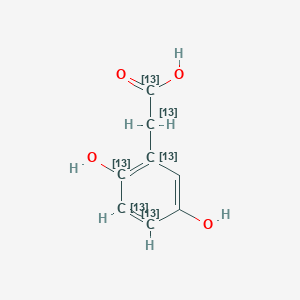
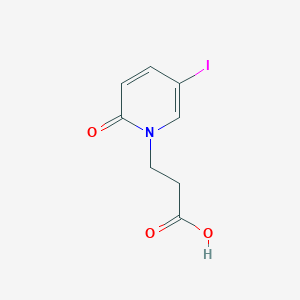
![5-Bromobicyclo[3.1.1]heptan-1-amine](/img/structure/B12956783.png)
